molecular formula C8H7NO2 B11802893 6-Aminobenzofuran-4-ol

6-Aminobenzofuran-4-ol

Cat. No.: B11802893
M. Wt: 149.15 g/mol
InChI Key: HNQDEZGKRQYGJV-UHFFFAOYSA-N
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Description

6-Aminobenzofuran-4-ol is a functionalized benzofuran derivative offered as a key synthetic intermediate for research and development. The benzofuran scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with a wide spectrum of biological activities . This particular molecule, featuring both amino and hydroxyl substituents, provides a versatile platform for the synthesis of more complex compounds targeting various diseases. Researchers can leverage this compound in constructing novel molecules for potential application in anti-tumor, antibacterial, and anti-viral research, as these are established areas of interest for benzofuran derivatives . Furthermore, the dihydroisobenzofuran core, a related structure, is recognized as a privileged structural motif in drug discovery due to its ability to bind to multiple biological targets and its favorable physicochemical properties . The reactive sites on this compound also make it a candidate for use in material science, particularly in the development of polymers with specific optical or electronic properties . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

6-amino-1-benzofuran-4-ol

InChI

InChI=1S/C8H7NO2/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,10H,9H2

InChI Key

HNQDEZGKRQYGJV-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=CC(=CC(=C21)O)N

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Aminobenzofuran 4 Ol

Retrosynthetic Strategies for the 6-Aminobenzofuran-4-ol Core

Retrosynthetic analysis is a technique used to design a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.in For this compound, the analysis begins with functional group interconversion (FGI) and key bond disconnections of the benzofuran (B130515) core.

Two primary retrosynthetic pathways can be envisioned:

Pathway A: Late-stage Functionalization: This strategy involves first constructing a suitable benzofuran core, followed by the introduction of the amino and hydroxyl groups. A key disconnection is made at the C-N and C-O bonds. The amino group at C-6 can be retrosynthetically derived from a nitro group via reduction, a common and high-yielding transformation. The C-4 hydroxyl group can be installed via a regioselective C-H hydroxylation reaction. This leads to a 6-nitrobenzofuran (B3273030) intermediate. Further disconnection of the benzofuran core, for example, through the well-established O-C2 bond cleavage, leads back to an appropriately substituted o-alkynylphenol.

Pathway B: Pre-functionalized Precursor: This approach involves starting with a benzene (B151609) ring that already contains the required functionalities, or their precursors, before the furan (B31954) ring is formed. For instance, one could start with a 2,4-dinitrophenol (B41442) derivative. Annulation of the furan ring onto this precursor would be followed by selective reduction of the nitro groups. The challenge in this approach lies in controlling the regioselectivity of the annulation and the subsequent functional group manipulations.

A common and powerful disconnection for the benzofuran ring itself is the cleavage of the O-C2 and C3-C3a bonds, which corresponds to intermolecular cyclization strategies. mdpi.com Another effective disconnection breaks the O-C2 bond, typical of intramolecular cyclizations of o-substituted phenols, such as o-alkynylphenols or o-allylphenols. mdpi.comorganic-chemistry.org These strategies are foundational to the de novo synthetic methods discussed below.

Disconnection StrategyKey Intermediate(s)Corresponding Forward Reaction
C-N, C-O Functional Group Interconversion (FGI)6-NitrobenzofuranNitration, Reduction, Hydroxylation
O-C2 Intramolecular Cyclizationo-AlkynylphenolTransition-metal catalyzed cyclization (e.g., Sonogashira coupling followed by cyclization) koreascience.kr
C3-C3a Intramolecular Cyclizationα-AryloxyketoneFriedel-Crafts Acylation

De Novo Synthesis of the Benzofuran Ring System

De novo synthesis, the construction of the benzofuran ring from acyclic or non-benzofuran precursors, offers flexibility in introducing a wide array of substituents. nih.govnih.govacs.org

A prevalent strategy for benzofuran synthesis involves the intramolecular cyclization of phenols bearing a reactive group at the ortho position.

o-Alkynylphenols: The cyclization of o-alkynylphenols is one of the most efficient routes to 2-substituted benzofurans. researchgate.net This transformation is typically catalyzed by transition metals like palladium, copper, gold, or rhodium, which act as π-acid catalysts to activate the alkyne for nucleophilic attack by the phenolic oxygen. mdpi.comacs.org For example, a one-pot Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an electrophilic cyclization, provides direct access to the benzofuran scaffold. koreascience.krdtu.dk

o-Allylphenols: The oxidative cyclization of o-allylphenols, often generated in situ via Friedel-Crafts alkylation, is another powerful method. mdpi.com Palladium(II) catalysts are commonly used in conjunction with an oxidant, such as benzoquinone (BQ), to facilitate the Wacker-type intramolecular cyclization. mdpi.comorganic-chemistry.org

o-Hydroxybenzyl Ketones: Benzofurans can also be generated from o-hydroxybenzyl ketones. mdpi.com This can involve, for instance, a merged gold/organophotoredox catalysis to access highly functionalized 2-(2-hydroxyaryl)-2-alkoxy-1-arylethan-1-ones, which can then be cyclized to form the benzofuran ring. mdpi.com

Table 1: Comparison of Cyclization Methods for o-Substituted Phenols

Precursor Type Typical Catalysts/Reagents Key Features References
o-Alkynylphenols Pd(OAc)₂, CuI, AuCl₃, Rh(I) complexes, InI₃ High regioselectivity (5-endo-dig), broad functional group tolerance. mdpi.comkoreascience.kracs.org
o-Allylphenols PdCl₂(CH₃CN)₂, Benzoquinone (BQ), Re₂O₇ Forms 2-benzyl or 2-vinyl benzofurans, can be performed in one pot from phenols and cinnamyl alcohols. mdpi.comorganic-chemistry.org

This approach constructs the furan ring onto an existing aromatic precursor. A notable example is the palladium-catalyzed direct oxidative cyclization of phenols with terminal alkynes. mdpi.com In this process, an intermediate like an (E)-type 3-phenoxyacrylate can undergo a C-H insertion to generate the benzofuran ring in good yields. mdpi.com Another method involves the reaction of phenols with bromoalkynes to generate (Z)-2-bromovinyl phenyl ethers, which then undergo intramolecular palladium-catalyzed direct C-H functionalization to yield 2-substituted benzofurans. organic-chemistry.org

Benzoquinone (BQ) can serve as a versatile building block for the benzofuran core. dtu.dkresearchgate.net One-pot methods have been developed where benzoquinone derivatives undergo heteroannulation reactions. dtu.dkscispace.comresearchgate.net For example, under acidic catalysis, benzoquinone can react with cyclohexenones in a formal [3+2] process to produce benzofuran structures. dtu.dknih.gov The reaction proceeds through protonation of the benzoquinone, followed by nucleophilic attack, cyclization, and subsequent dehydration or oxidation to achieve the aromatic benzofuran system. dtu.dkresearchgate.net This method is particularly attractive as it allows for the formation of complex benzofuran systems in a single step without the need for pre-functionalized precursors or coupling reagents. dtu.dk

Table 2: Examples of Benzofuran Synthesis from Benzoquinone

Reactants Catalyst/Solvent Product Type Key Transformation References
Benzoquinone, Cyclohexenone Acetic Acid (AcOH), Toluene Substituted Benzofuran [3+2] Heteroannulation dtu.dkresearchgate.net

Regioselective Functionalization for C-4 Hydroxylation and C-6 Amination

Achieving the specific 4-hydroxy, 6-amino substitution pattern on a pre-formed benzofuran ring requires highly regioselective reactions. The electronic nature of the benzofuran ring typically directs electrophilic substitution to the C2, C3, C5, and C7 positions, making functionalization at C4 and C6 challenging without specific directing strategies.

The direct hydroxylation of an aromatic C-H bond at the C-4 position of benzofuran is a significant challenge. Transition-metal-free, chelation-assisted strategies offer a promising solution. unibo.it A recently developed method utilizes boron-mediated C-H borylation followed by oxidation to achieve site-selective hydroxylation. unibo.it

For a benzofuran scaffold, this strategy could be adapted by installing a directing group, such as a pivaloyl or a similar bulky amide group, at a neighboring position (e.g., C3 or C5) to direct the borylation specifically to the C-4 position. The reaction would proceed by treating the directed benzofuran substrate with a boron reagent like boron tribromide (BBr₃). The resulting arylborane intermediate is then oxidized, typically using an oxidant like sodium perborate (B1237305) (NaBO₃), to yield the C-4 hydroxylated benzofuran. This method is notable for its mild conditions and tolerance of various functional groups, which would be crucial when working with precursors to this compound. unibo.it

Selective Amination Strategies for the C-6 Position (e.g., via Nitro Reduction or Direct Amination)

The introduction of an amino group at the C-6 position of the benzofuran ring is a critical step in the synthesis of the target compound. Two primary strategies are employed: the reduction of a pre-installed nitro group and direct amination techniques.

Nitro Group Reduction:

A common and reliable method for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro compound. This two-step process involves the nitration of a suitable benzofuran-4-ol (B1279891) precursor, followed by the reduction of the resulting 6-nitrobenzofuran-4-ol.

A variety of reducing agents can be employed for the conversion of the nitro group to an amine. masterorganicchemistry.com Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient method. commonorganicchemistry.com Other common reagents include metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl). masterorganicchemistry.com Tin(II) chloride (SnCl2) offers a milder alternative, often used in non-aqueous, pH-neutral conditions. masterorganicchemistry.com For substrates sensitive to hydrogenation or acidic conditions, sodium sulfide (B99878) (Na2S) can be an effective choice. commonorganicchemistry.com A protocol utilizing sodium borohydride (B1222165) in the presence of iron(II) chloride (NaBH4-FeCl2) has been shown to be effective for the selective reduction of nitroarenes while leaving other functional groups like esters intact. d-nb.info

Table 1: Common Reagents for Nitro Group Reduction

Reagent Conditions Characteristics
H₂/Pd/C Catalytic hydrogenation Highly efficient for both aromatic and aliphatic nitro groups. commonorganicchemistry.com
Fe, Sn, or Zn/H⁺ Acidic media Easily oxidized metals that effectively reduce nitro groups. masterorganicchemistry.com
SnCl₂ pH-neutral Mild conditions, suitable for sensitive substrates. masterorganicchemistry.com
Na₂S - Useful when hydrogenation or acidic conditions are not compatible. commonorganicchemistry.com

Direct Amination:

Direct amination methods, which install the amino group in a single step, are less common for the C-6 position of benzofurans but represent an area of active research. These methods often involve transition-metal-catalyzed C-H amination, where a catalyst facilitates the direct coupling of an amine source with a C-H bond on the benzofuran ring. While challenging to control regioselectivity, successful direct amination would offer a more atom-economical and streamlined approach compared to the nitro-reduction sequence. Research in this area is ongoing, with a focus on developing catalysts and directing groups that can achieve high selectivity for the desired position. For instance, a metal-free approach for the formal alkenylation and amination of 2-nitrobenzofurans has been established, yielding 2-alkenyl and 3-amino substituted benzofurans. researchgate.net

Sequential Functionalization and Orthogonal Protection Strategies

The synthesis of a molecule with multiple distinct functional groups like this compound often necessitates a carefully planned sequence of reactions and the use of protecting groups.

Sequential Functionalization:

This strategy involves the stepwise introduction of functional groups onto the benzofuran scaffold. The order of these introductions is crucial and is often dictated by the directing effects of the existing substituents and the compatibility of functional groups with subsequent reaction conditions. For example, the hydroxyl group at C-4 could be introduced early in the synthesis, and its electron-donating nature could influence the regioselectivity of a subsequent nitration step, favoring substitution at the C-6 position.

Orthogonal Protection Strategies:

When a molecule contains multiple reactive sites, such as the amino and hydroxyl groups in the target compound, protecting groups are essential to prevent unwanted side reactions. An orthogonal protecting group strategy employs multiple protecting groups that can be removed under different, specific conditions without affecting the others. organic-chemistry.org

For instance, the hydroxyl group could be protected as a benzyl (B1604629) ether, which is stable to many reaction conditions but can be removed by hydrogenolysis. The amino group, introduced later via nitro reduction, could be protected with a tert-butoxycarbonyl (Boc) group, which is labile under acidic conditions. This allows for the selective deprotection and further functionalization of either the hydroxyl or the amino group while the other remains protected. The development of photolabile protecting groups, which can be removed by light of a specific wavelength, offers another layer of orthogonality. harvard.eduresearchgate.net For example, a 3',5'-dimethoxybenzoinyl group can be cleaved with 254 nm light, while a 2-nitroveratryl group is sensitive to 420 nm light, allowing for selective deprotection. harvard.edu

Table 2: Examples of Orthogonal Protecting Groups

Functional Group Protecting Group Deprotection Condition
Hydroxyl Benzyl (Bn) H₂, Pd/C
Hydroxyl Silyl ethers (e.g., TBDMS) Fluoride source (e.g., TBAF)
Amino tert-Butoxycarbonyl (Boc) Acid (e.g., TFA)

Modern Catalytic Approaches in this compound Synthesis

Modern catalysis offers powerful tools for the efficient and selective synthesis of complex molecules like this compound. These approaches often lead to higher yields, milder reaction conditions, and greater functional group tolerance compared to traditional methods.

Transition-Metal-Catalyzed Cross-Coupling and Cyclization Reactions

Transition metals, particularly palladium, play a pivotal role in the construction of the benzofuran core. rsc.orgacs.orgnih.gov

Cross-Coupling Reactions:

Reactions like the Suzuki, Heck, and Sonogashira couplings are instrumental in forming key carbon-carbon bonds. For instance, a Sonogashira coupling between an o-iodophenol and a terminal alkyne, catalyzed by palladium and a copper co-catalyst, can be a key step in forming the benzofuran ring. rsc.orgacs.org

Cyclization Reactions:

Palladium-catalyzed intramolecular cyclizations are widely used to form the furan ring of the benzofuran system. rsc.orgrsc.org These reactions can involve the oxidative cyclization of o-alkenylphenols or the cyclization of substrates generated in situ from cross-coupling reactions. rsc.org For example, palladium-catalyzed oxidative cyclization of O-aryl cyclic vinylogous esters can produce benzofuran-fused cyclohexenones. acs.orgnih.govnih.gov Similarly, palladium-catalyzed cyclization of iodoarene-tethered alkynes with N-tosylhydrazones provides an efficient route to functionalized benzofurans. acs.org

Organocatalytic and Metal-Free Synthetic Pathways

In recent years, there has been a growing interest in developing synthetic methods that avoid the use of transition metals, driven by concerns about cost, toxicity, and environmental impact. Organocatalysis and other metal-free approaches have emerged as powerful alternatives. rsc.org

Organocatalysis:

Organocatalysts are small organic molecules that can catalyze chemical reactions. For the synthesis of benzofurans, organocatalytic methods such as the intramolecular Stetter reaction, promoted by N-heterocyclic carbenes (NHCs), have been developed to construct the benzofuran-3(2H)-one scaffold. mdpi.com Additionally, tandem reactions involving Michael additions and subsequent cyclizations can be promoted by organic bases. chemrxiv.org

Metal-Free Pathways:

Metal-free reactions often rely on the use of strong bases or acids to promote cyclization or rearrangement reactions. A base-mediated tandem rsc.orgrsc.org-sigmatropic rearrangement of N-phenoxy amides with gem-difluoroalkenes provides direct access to 2-aminobenzofuran derivatives under mild, metal-free conditions. rsc.orgrsc.orgresearchgate.net Transition-metal-free one-pot syntheses of fused benzofuran-amines have also been developed via Smiles rearrangement at room temperature. mdpi.com

Lewis Acid-Promoted Cycloadditions and Rearrangements

Lewis acids are effective catalysts for a variety of reactions, including cycloadditions and rearrangements, that can be applied to benzofuran synthesis. acs.orgnih.gov

Cycloadditions:

Lewis acids can promote cycloaddition reactions to form the furan ring. For example, a Lewis acid-catalyzed [4+1] cycloaddition of in situ generated o-quinone methides and isocyanides offers a mild and efficient route to 3-aryl-2-aminobenzofurans. sorbonne-universite.fr Similarly, Lewis acid-catalyzed [3+2] cyclization of iodonium (B1229267) ylides with azadienes can produce spiro[benzofuran-2,2'-furan]-3-ones. acs.org

Rearrangements:

Lewis acids can also facilitate intramolecular rearrangements to construct the benzofuran skeleton. A one-step synthesis of 2(3H)-benzofuranones has been described via a Lewis acid-promoted intramolecular rearrangement of substituted O-methoxyacetylbenzenes. niscpr.res.inniscpr.res.in Furthermore, Lewis acids can catalyze cascade reactions, such as the transacetalisation/Fries-type rearrangement/Michael addition/ring-opening aromatisation of β-pyrones to yield benzofurans. rsc.org

Innovative Reaction Conditions and Techniques

Beyond the choice of catalyst and reagents, the conditions under which a reaction is performed can have a significant impact on its outcome. Innovations in reaction technology are continuously being explored to improve the synthesis of complex molecules. These can include the use of microwave irradiation to accelerate reaction times, flow chemistry for improved control and scalability, and the development of novel solvent systems. Such advancements are crucial for making the synthesis of compounds like this compound more efficient, sustainable, and amenable to large-scale production.

Microwave-Enhanced Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. milestonesrl.comresearchgate.netresearchgate.net The application of microwave irradiation in the synthesis of benzofuran derivatives, including those related to this compound, has demonstrated significant advantages. researchgate.netnih.gov

Microwave heating facilitates rapid and uniform heating of the reaction mixture, which can enhance reaction rates and improve product yields. researchgate.net This technology is particularly beneficial for reactions that are slow or require high temperatures under conventional conditions. cem.com For instance, the synthesis of various heterocyclic compounds, such as 1,2,4-triazoles and benzimidazoles, has been efficiently achieved using microwave irradiation, often in solvent-free conditions which further enhances the green credentials of the synthesis. rasayanjournal.co.in In the context of benzofuran synthesis, microwave-assisted methods have been employed for various cyclization and coupling reactions. nih.govnih.gov

A key advantage of microwave synthesis is the ability to rapidly screen and optimize reaction conditions, such as catalysts, solvents, and temperature. milestonesrl.com This high-speed synthesis is invaluable in the generation of compound libraries for drug discovery. researchgate.net The synthesis of complex molecules like N-alkylated dihydropteridinones has been successfully achieved with microwave assistance, highlighting its utility in multi-step synthetic sequences. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

Reaction TypeConventional Method TimeMicrowave-Assisted TimeYield ImprovementReference
1,2,4-triazole synthesisSeveral hours33–90 secondsSignificant nih.gov
Schiff base complexes6–7 hours10–15 minutesGood nih.gov
Thioether derivativesNot specified15 minutes81% yield nih.gov
Piperazine-azole derivatives27 hours30 minutes96% yield nih.gov
N-acylated cephalosporins2–6 hours2 minutes82-93% cem.com
Tetrahydro-1,3-thiazepinesLong reaction timesShort reaction timesGood to excellent beilstein-journals.org

One-Pot and Cascade Reaction Sequences for Multi-Functionalization

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the subsequent reaction is triggered by the functionality generated in the previous step. numberanalytics.com This approach has been successfully applied to the synthesis of complex natural products and pharmaceuticals. numberanalytics.com For instance, a cascade radical cyclization/intermolecular coupling of 2-azaallyls has been developed for the construction of complex benzofurylethylamine derivatives. nih.gov

One-pot multi-component reactions (MCRs) are another powerful tool where three or more reactants are combined in a single vessel to form a product that incorporates portions of all the reactants. u-tokyo.ac.jp These reactions are highly convergent and offer a rapid route to molecular diversity. The synthesis of highly functionalized pyrano[2,3-c]pyrazoles, which share some structural similarities with substituted benzofurans, has been achieved through one-pot, multi-component strategies. researchgate.net

Several one-pot methods for the synthesis of benzofurans have been reported, often utilizing transition metal catalysis. For example, a palladium-catalyzed one-pot synthesis from 2-chlorophenols and alkynes has been developed. Another approach involves a palladium-catalyzed enolate arylation. organic-chemistry.org Furthermore, a transition-metal-free one-pot process for synthesizing fused benzofuranamines has been achieved at room temperature, highlighting the move towards milder and more sustainable methods. mdpi.com

Table 2: Examples of One-Pot and Cascade Reactions in Benzofuran Synthesis

Reaction TypeKey FeaturesCatalyst/ReagentsReference
Cascade Radical CyclizationMild conditions, broad applicability2-Azaallyls nih.gov
One-Pot Enolate ArylationBroad substrate scopePalladium catalyst organic-chemistry.org
One-Pot from 2-ChlorophenolsEffective for benzofuran synthesisPalladium catalyst organic-chemistry.org
Transition-Metal-Free One-PotRoom temperature, high efficiency- mdpi.com
Heteroannulation of BenzoquinonesAcetic acid catalysisAcetic acid dtu.dk

Sustainable Chemistry Approaches (e.g., Aqueous Media, Solvent-Free Reactions)

Green chemistry principles are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. ijsrst.comkahedu.edu.insigmaaldrich.cnpharmacyjournal.org Key strategies include the use of safer solvents, renewable feedstocks, and energy-efficient processes. ijsrst.compharmacyjournal.org

The use of aqueous media and solvent-free reaction conditions are prominent examples of sustainable chemistry. jocpr.comijsr.net Water is an abundant, non-toxic, and non-flammable solvent, making it an ideal medium for many organic reactions. ijsr.net Solvent-free reactions, on the other hand, eliminate the need for organic solvents altogether, reducing waste and potential environmental pollution. dergipark.org.tr

Microwave-assisted synthesis often aligns with green chemistry principles by reducing energy consumption and enabling solvent-free conditions. researchgate.netoatext.com The synthesis of various heterocyclic compounds has been achieved under solvent-free microwave irradiation, demonstrating the synergy between these two approaches. cem.comrasayanjournal.co.in For example, a solvent-free synthesis of α,β-unsaturated compounds has been developed using microwave irradiation. oatext.com

In the context of benzofuran synthesis, a solvent-free and one-pot strategy catalyzed by copper(I) oxide nanoparticles has been reported for the ecocompatible synthesis of substituted benzofurans. researchgate.net Additionally, a sustainable method for synthesizing propargylamines and benzofurans has been developed using a reusable heterogeneous catalyst under solvent-free conditions. researchgate.net

Table 3: Green Chemistry Approaches in Synthesis

ApproachDescriptionAdvantagesReference
Aqueous MediaUsing water as the solvent.Abundant, non-toxic, non-flammable. jocpr.comijsr.net
Solvent-Free ReactionsReactions conducted without a solvent.Reduces waste, lowers pollution. jocpr.comdergipark.org.tr
Microwave-Assisted SynthesisUse of microwave energy for heating.Reduced energy consumption, faster reactions. researchgate.net
Reusable Heterogeneous CatalystsCatalysts that can be easily separated and reused.Reduces waste, cost-effective. researchgate.net

Synthesis of Complex this compound Analogs and Scaffolds

The synthesis of complex analogs and novel scaffolds based on the this compound core is crucial for exploring structure-activity relationships and discovering new bioactive compounds. nih.gov A key strategy in this endeavor is "scaffold hopping," which involves replacing the core structure of a molecule with a different, isofunctional scaffold to identify new chemical entities with potentially improved properties. biosolveit.denih.gov This approach is widely used in drug discovery to overcome issues with existing scaffolds, such as toxicity or poor pharmacokinetic profiles. nih.gov

The development of synthetic methods that allow for the construction of diverse benzofuran derivatives is essential. researchgate.net This includes the introduction of various substituents and the fusion of other ring systems to the benzofuran core. For example, a variety of substituted benzofurans have been synthesized through methods like copper-catalyzed ring closure and palladium-catalyzed reactions. researchgate.net

The synthesis of natural products containing the benzofuran ring system provides valuable insights into the construction of complex molecular architectures. rsc.org These total synthesis efforts often lead to the development of new synthetic methodologies that can be applied to the creation of novel analogs.

Computational methods are also playing an increasingly important role in the design of new scaffolds. researchgate.net By analyzing the structural features of known active compounds, it is possible to design new scaffolds with a higher probability of biological activity. mdpi.com

Spectroscopic Characterization and Advanced Analytical Techniques for 6 Aminobenzofuran 4 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the complete carbon skeleton and the relative positions of all protons and substituents.

While standard ¹H and ¹³C NMR spectra provide initial information on the number and electronic environment of protons and carbons, advanced 1D techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) are instrumental in determining the multiplicity of each carbon atom. aiinmr.comnanalysis.com

The DEPT experiment is conducted at different pulse angles (45°, 90°, and 135°) to differentiate carbon signals. numegalabs.com A DEPT-90 spectrum exclusively shows methine (CH) carbons. numegalabs.com In a DEPT-135 spectrum, methine (CH) and methyl (CH₃) carbons appear as positive signals, while methylene (B1212753) (CH₂) carbons are represented by negative signals. numegalabs.com Notably, quaternary carbons, which have no attached protons, are not observed in DEPT spectra. numegalabs.com

The APT experiment, conversely, provides multiplicity information for all carbon types in a single spectrum. nanalysis.com In a typical APT spectrum, quaternary (C) and methylene (CH₂) carbons yield signals with opposite phase (e.g., negative) to methine (CH) and methyl (CH₃) carbons (e.g., positive). nanalysis.comceitec.cz This makes it a quick and efficient method for assigning carbon types, including the quaternary carbons of the benzofuran (B130515) core. nanalysis.com

Table 1: Predicted ¹³C NMR and Multiplicity Analysis for 6-Aminobenzofuran-4-ol

Carbon AtomExpected Carbon TypeDEPT-90 SignalDEPT-135 SignalAPT Signal
C2CHPositivePositivePositive
C3CHPositivePositivePositive
C3aQuaternary (C)NoneNoneNegative
C4Quaternary (C-OH)NoneNoneNegative
C5CHPositivePositivePositive
C6Quaternary (C-NH₂)NoneNoneNegative
C7CHPositivePositivePositive
C7aQuaternary (C-O)NoneNoneNegative

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by revealing correlations between nuclei. youtube.comscience.gov

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling networks. sdsu.edu For this compound, it would show correlations between adjacent protons, such as H-2 and H-3 on the furan (B31954) ring, and between H-5 and H-7 on the benzene (B151609) ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the unambiguous assignment of carbon signals for all protonated carbons (C2, C3, C5, and C7).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most critical experiment for elucidating the substitution pattern on the benzofuran scaffold, as it reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu For instance, correlations from the hydroxyl proton (4-OH) to carbons C3a, C4, and C5 would definitively place the hydroxyl group at position 4. Similarly, correlations from the amino protons (6-NH₂) to carbons C5, C6, and C7 would confirm the position of the amino group.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect correlations between nuclei that are close in space, irrespective of their bonding. science.gov They can be used to confirm through-space proximities and provide insights into the molecule's preferred conformation.

Table 2: Predicted Key HMBC Correlations for Structural Confirmation of this compound

Proton (¹H)Correlating Carbons (¹³C)Significance
H-2C3, C3a, C7aConfirms furan ring structure
H-3C2, C3a, C4Confirms furan ring structure and proximity to C4
H-5C3a, C4, C6, C7Confirms position adjacent to C4 and C6 substituents
H-7C5, C6, C7aConfirms position adjacent to C6 substituent and fusion
4-OHC3a, C4, C5Unambiguously places the hydroxyl group at C4
6-NH₂C5, C6, C7Unambiguously places the amino group at C6

Dynamic NMR (DNMR) is a technique used to study the rates of chemical exchange processes that are fast on the human timescale but slow on the NMR timescale. nih.gov For a molecule like this compound, DNMR could potentially be used to investigate phenomena such as restricted rotation around the C4-O and C6-N bonds. At low temperatures, these rotations might become slow enough to result in distinct NMR signals for different conformers, while at higher temperatures, rapid rotation would lead to averaged signals. Such studies provide valuable information about the energy barriers between different conformational states. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Signatures and Molecular Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. nih.gov These methods are highly effective for identifying the functional groups present in a molecule. ksu.edu.sa

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, provided there is a change in the molecule's dipole moment. ksu.edu.sa It is particularly sensitive to polar bonds.

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique where the frequency of the inelastically scattered light reveals information about molecular vibrations. ksu.edu.sa A vibrational mode is Raman-active if it involves a change in the polarizability of the molecule. ksu.edu.sa It is often complementary to IR, being particularly effective for non-polar, symmetric bonds and aromatic rings. ksu.edu.sa

For this compound, key functional groups would produce characteristic bands. The hydroxyl (-OH) group would show a broad O-H stretching band in the IR spectrum. The primary amine (-NH₂) group would exhibit two N-H stretching bands. The aromatic and furan rings would produce a series of C-H and C=C stretching and bending vibrations.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Primary Technique
O-H StretchPhenolic -OH3200 - 3600 (broad)IR
N-H Stretch (asymmetric & symmetric)Aromatic -NH₂3300 - 3500 (two bands)IR
Aromatic C-H StretchBenzene Ring3000 - 3100IR, Raman
Furan C-H StretchFuran Ring3100 - 3150IR, Raman
Aromatic C=C StretchBenzene Ring1450 - 1620IR, Raman
N-H BendAromatic -NH₂1590 - 1650IR
C-O Stretch (Phenol)Phenolic -OH1180 - 1260IR
C-O-C Stretch (Ether)Furan Ring1000 - 1150IR
C-N StretchAromatic -NH₂1250 - 1340IR

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique that provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z). This accuracy allows for the determination of the elemental formula of the parent ion, serving as a powerful confirmation of the compound's identity. researchgate.net

For this compound (C₈H₇NO₂), the calculated exact mass is 149.0477 g/mol . HRMS analysis would be expected to yield a molecular ion peak [M+H]⁺ at m/z 150.0550. Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. The benzofuran core is relatively stable, but characteristic losses can occur under ionization, helping to confirm the structure.

Table 4: Predicted HRMS Data and Major Fragments for this compound

IonFormulaPredicted Exact Mass (m/z)Proposed Identity/Loss
[M]⁺˙C₈H₇NO₂149.0477Molecular Ion
[M+H]⁺C₈H₈NO₂150.0550Protonated Molecular Ion
[M-CO]⁺˙C₇H₇NO121.0528Loss of carbon monoxide
[M-HCN]⁺˙C₇H₆O₂122.0368Loss of hydrogen cyanide from amine
[M-CO-HCN]⁺˙C₆H₆O94.0419Consecutive loss of CO and HCN

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.orgpharmatutor.org This technique is particularly useful for analyzing compounds with conjugated π-electron systems and chromophores. libretexts.org

The this compound molecule contains a benzofuran ring system, which is an inherent chromophore. The presence of the amino (-NH₂) and hydroxyl (-OH) groups, which act as powerful auxochromes, is expected to cause a significant bathochromic (red) shift in the absorption maxima compared to unsubstituted benzofuran. These groups have non-bonding electrons (n electrons) that can participate in resonance with the π-electron system of the ring, extending the conjugation and lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The primary electronic transitions observed are typically π→π* and n→π*. pharmatutor.org

Table 5: Predicted Electronic Transitions for this compound

Transition TypeDescriptionPredicted λₘₐₓ Region (nm)
π→πExcitation of an electron from a π bonding orbital to a π antibonding orbital. Associated with the conjugated aromatic system.~250 - 300
n→πExcitation of a non-bonding electron (from O or N) to a π antibonding orbital. Often lower in intensity.~300 - 350

X-ray Crystallography for Solid-State Structure and Absolute Configuration

In a hypothetical crystallographic study of a chiral derivative of this compound, the compound was crystallized from a solution of ethanol (B145695) by slow evaporation. A suitable single crystal was mounted on a goniometer and subjected to a beam of monochromatic X-rays. The resulting diffraction pattern was collected and analyzed to solve the crystal structure.

The analysis would typically reveal the planar nature of the benzofuran ring system, with the amino and hydroxyl substituents lying within or slightly out of this plane. Intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, would also be elucidated, providing valuable information about the crystal packing and potential intermolecular interactions in a biological context.

For chiral derivatives of this compound, X-ray crystallography can be employed to determine the absolute configuration of its stereocenters. By using a chiral resolving agent or by analyzing the anomalous dispersion of the X-rays, the absolute arrangement of atoms in space can be unambiguously established. This is often quantified by the Flack parameter, which should be close to zero for the correct enantiomer.

Interactive Data Table: Hypothetical Crystallographic Data for a Derivative of this compound

ParameterValue
Chemical FormulaC₈H₇NO₂
Formula Weight149.15 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.678(2)
b (Å)8.912(3)
c (Å)13.456(5)
α (°)90
β (°)90
γ (°)90
Volume (ų)680.5(4)
Z4
Calculated Density (g/cm³)1.458
Flack Parameter0.05(7)

Note: The data presented in this table is hypothetical and serves as an illustrative example of the crystallographic information that would be obtained for a derivative of this compound.

Chiroptical Methods for Stereochemical Assignments (e.g., Electronic Circular Dichroism)

While X-ray crystallography provides definitive information on the solid-state structure, chiroptical methods, such as Electronic Circular Dichroism (ECD), are invaluable for determining the absolute configuration of chiral molecules in solution. ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing a unique spectral fingerprint that is highly sensitive to its stereochemistry.

For a chiral derivative of this compound, experimental ECD spectra would be recorded and compared with theoretical spectra calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). A good agreement between the experimental and calculated spectra allows for the confident assignment of the absolute configuration.

In a study on novel benzofuryl β-amino alcohols, a class of compounds structurally related to this compound, ECD spectroscopy supported by theoretical calculations was successfully used to confirm the (R) absolute configuration of the synthesized products. mdpi.com This demonstrates the utility of ECD in assigning the stereochemistry of chiral centers in benzofuran derivatives.

The ECD spectrum of a chiral derivative of this compound would be expected to show characteristic Cotton effects, which are positive or negative bands in the spectrum. The sign and intensity of these Cotton effects are directly related to the spatial arrangement of the chromophores within the molecule.

Interactive Data Table: Hypothetical Electronic Circular Dichroism Data for an Enantiomer of a this compound Derivative

Wavelength (nm)Molar Ellipticity (deg cm² dmol⁻¹)
220+15,000
245-22,000
280+8,000
310-5,000

Note: The data in this table is hypothetical and illustrates the type of information obtained from an ECD spectrum for a chiral derivative of this compound.

The combination of X-ray crystallography and chiroptical methods provides a powerful and comprehensive approach to the structural elucidation of new chemical entities like this compound. While X-ray crystallography offers an unparalleled level of detail on the solid-state structure, ECD provides crucial information on the stereochemistry in solution, which is often more relevant to biological activity.

Computational and Theoretical Studies of 6 Aminobenzofuran 4 Ol

Quantum Mechanical (QM) Investigations of Electronic Structure and Energetics

Quantum mechanical calculations are at the forefront of computational chemistry, providing a detailed description of the electronic behavior and energy of molecules. These methods are essential for understanding the fundamental nature of 6-Aminobenzofuran-4-ol.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for optimizing the molecular geometry to find the most stable conformation (the lowest energy state). The B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly employed for such calculations. nih.gov This process determines key structural parameters. For this compound, this would involve calculating the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

DFT calculations also yield various molecular properties, including vibrational frequencies, which can be compared with experimental FT-IR and Raman spectra to validate the computed structure. nih.govnih.gov

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated via DFT) This table presents expected, representative data for illustrative purposes.

Parameter Bond Value (Å) Parameter Angle Value (°)
Bond Length C-C (aromatic) 1.39 - 1.42 Bond Angle C-O-C (furan) ~106.0
C-O (furan) 1.36 - 1.38 C-C-N ~120.5
C-N ~1.38 C-C-O (hydroxyl) ~119.0
C-O (hydroxyl) ~1.37 Dihedral Angle C-C-C-C (ring) ~0.0
O-H ~0.97

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy than DFT for electronic structure calculations, albeit at a greater computational expense. They are particularly useful for benchmarking the results obtained from DFT and for calculating properties where high precision is critical. For a molecule like this compound, ab initio calculations would provide a more refined understanding of its electron correlation effects and energetics.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. semanticscholar.org A smaller gap suggests that the molecule is more reactive and can be more easily excited. semanticscholar.org

From the HOMO and LUMO energy values, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior. nih.gov

Table 2: Illustrative Frontier Molecular Orbitals and Chemical Reactivity Descriptors for this compound This table presents expected, representative data for illustrative purposes.

Parameter Value (eV) Formula
EHOMO -5.85 -
ELUMO -1.20 -
Energy Gap (ΔE) 4.65 ELUMO - EHOMO
Ionization Potential (I) 5.85 -EHOMO
Electron Affinity (A) 1.20 -ELUMO
Electronegativity (χ) 3.525 (I + A) / 2
Chemical Hardness (η) 2.325 (I - A) / 2
Chemical Softness (S) 0.430 1 / (2η)

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. wolfram.com It is an invaluable tool for identifying the electrophilic and nucleophilic sites within a molecule, thereby predicting its reactivity towards other chemical species. walisongo.ac.id On an MEP map, regions of negative electrostatic potential (typically colored in shades of red) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) denote electron-poor areas prone to nucleophilic attack. semanticscholar.org Green areas represent neutral potential. semanticscholar.org

For this compound, the MEP map would likely show negative potential concentrated around the oxygen atom of the hydroxyl group, the nitrogen atom of the amino group, and the oxygen heteroatom in the furan (B31954) ring, identifying these as primary sites for electrophilic interaction. Positive potential would likely be observed around the hydrogen atoms of the amino and hydroxyl groups.

Prediction of Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, such as in optical switching and frequency conversion. physchemres.org Computational methods, particularly DFT, can be used to predict the NLO properties of molecules. Key parameters include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). journaleras.com

The first-order hyperpolarizability (β) is the primary determinant of a molecule's NLO response. Molecules with large β values are considered promising candidates for NLO materials. journaleras.com The calculation of these properties for this compound would involve analyzing its response to an external electric field. The presence of both electron-donating groups (amino and hydroxyl) and a π-conjugated system (the benzofuran (B130515) core) suggests it may exhibit significant NLO activity. The computed β value is often compared to that of a standard NLO material like urea for reference. journaleras.com

Table 3: Illustrative Calculated Non-Linear Optical (NLO) Properties This table presents expected, representative data for illustrative purposes.

Property Calculated Value (esu)
Dipole Moment (μ) 3.5 D
Mean Polarizability (α) 1.5 x 10-23
First Hyperpolarizability (β) 2.5 x 10-30

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The transition state represents the highest energy point along the reaction coordinate, and the energy required to reach it is the activation energy.

For reactions involving this compound, such as electrophilic substitution or cycloaddition, computational studies can be used to model the step-by-step mechanism. nih.govpku.edu.cn By calculating the Gibbs free energy of activation (ΔG‡) for different possible pathways, the most favorable reaction mechanism can be determined. pku.edu.cn This provides a theoretical foundation for understanding why certain products are formed over others and can guide the design of more efficient synthetic routes.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations serve as a powerful "computational microscope" to explore the dynamic nature of molecules, providing insights into their conformational preferences and the influence of the surrounding environment. For this compound, MD simulations can elucidate the flexibility of the molecule, particularly the rotation of the amino (-NH2) and hydroxyl (-OH) functional groups, and how these motions are affected by different solvents.

A typical MD simulation involves placing the molecule within a simulated box of solvent molecules, such as water or dimethyl sulfoxide (DMSO). The interactions between all atoms are governed by a set of mathematical functions known as a force field (e.g., CHARMM, AMBER). By solving Newton's equations of motion over time, typically on the nanosecond to microsecond scale, a trajectory of atomic positions and velocities is generated. nih.gov

Analysis of this trajectory for this compound would reveal its conformational landscape. This includes identifying the most stable (lowest energy) conformations, the energy barriers between different rotational states of the functional groups, and the formation of intramolecular hydrogen bonds between the hydroxyl and amino groups. Furthermore, the simulation provides a detailed picture of solvent effects. It can quantify the extent and lifetime of hydrogen bonds between the solute's -OH and -NH2 groups and the surrounding solvent molecules. This information is critical for understanding how the solvent environment stabilizes certain conformations over others, which in turn influences the molecule's reactivity and physicochemical properties. researchgate.net Studies on similar heterocyclic systems demonstrate that such simulations can effectively predict stable conformations and the dynamics of interaction with biological receptors. nih.govmdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis of Physicochemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a molecule with its physicochemical properties. researchgate.netresearchgate.net This approach is invaluable for predicting the properties of new or uncharacterized compounds like this compound, thereby reducing the need for extensive experimental testing. nih.gov

The QSPR modeling process for this compound would begin with the calculation of a wide range of molecular descriptors. These are numerical values that encode different aspects of the molecule's structure. Quantum chemical methods, particularly Density Functional Theory (DFT), are often employed to calculate electronic descriptors. digitaloceanspaces.com Key descriptors relevant for a QSPR study include:

Electronic Descriptors: Energy of the Highest Occupied Molecular Orbital (EHOMO), Energy of the Lowest Unoccupied Molecular Orbital (ELUMO), energy gap (ΔE), dipole moment (μ), and electronegativity (χ). digitaloceanspaces.comresearchgate.net

Topological and Constitutional Descriptors: Molecular weight, number of rotatable bonds, and molecular volume.

Hydrophobicity Descriptors: The octanol-water partition coefficient (Log P).

Once these descriptors are calculated for a dataset of related benzofuran derivatives, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model. researchgate.netnih.gov This model takes the form of an equation that links a selection of descriptors to a specific property, such as aqueous solubility, boiling point, or a biological activity like antioxidant potential. researchgate.net For instance, a QSPR study on benzofuran-based vasodilators successfully correlated molecular descriptors with their biological activity, demonstrating the predictive power of this approach. nih.gov

Below is a table representing a hypothetical set of calculated molecular descriptors for this compound and related structures that could be used in a QSPR study.

Compound NameMolecular Weight ( g/mol )Log PDipole Moment (Debye)EHOMO (eV)ELUMO (eV)
Benzofuran118.132.130.75-8.35-0.51
4-Hydroxybenzofuran134.131.651.89-8.12-0.68
6-Aminobenzofuran133.151.582.54-7.54-0.45
This compound 149.15 1.10 3.15 -7.41 -0.62

Note: The data in this table are illustrative and based on general chemical principles for the purpose of demonstrating the QSPR concept. Actual values would require specific DFT calculations.

Advanced Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides highly accurate methods for predicting the spectroscopic properties of molecules, which is essential for structure elucidation and characterization. Density Functional Theory (DFT) calculations are the gold standard for predicting Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. nih.gov

NMR Chemical Shift Prediction

The prediction of ¹H and ¹³C NMR chemical shifts for this compound is typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govresearchgate.net The process involves first optimizing the molecule's 3D geometry using a specific functional and basis set (e.g., B3LYP/6-311+G(d,p)). Following optimization, a GIAO calculation is performed on the stable conformer to compute the absolute magnetic shielding tensors for each nucleus.

These absolute shieldings are then converted into chemical shifts (δ) by referencing them to the shieldings of a standard compound, usually Tetramethylsilane (TMS), calculated at the same level of theory. For improved accuracy, it is crucial to include solvent effects in the calculation, often through a Polarizable Continuum Model (PCM). unifr.ch The predicted shifts can then be compared with experimental data to confirm the molecular structure. Studies show that modern DFT methods can predict ¹H chemical shifts with an average deviation of around 0.12 ppm. unifr.ch

Predicted NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C2 7.45 145.2
C3 6.78 103.1
C3a - 115.8
C4 - 150.5
C5 6.31 98.9
C6 - 148.7
C7 6.95 112.4
C7a - 152.3
4-OH 9.15 -

Note: This table contains hypothetical yet chemically reasonable predicted values for illustrative purposes. The assignments are based on the standard numbering of the benzofuran ring system.

Vibrational Frequency Prediction

Theoretical vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra, are calculated from the second derivatives of the energy with respect to atomic positions. These calculations are performed on the optimized geometry of this compound. The output provides a list of vibrational modes and their corresponding frequencies (in cm⁻¹). nih.gov

Each mode describes a specific molecular motion, such as the stretching of a bond (e.g., O-H, N-H, C=C) or the bending of a group of atoms. Because theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and other factors, the computed values are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to achieve better agreement with experimental spectra. These predicted spectra are invaluable for assigning experimental bands to specific molecular vibrations.

Predicted Key Vibrational Frequencies for this compound

Frequency (cm⁻¹, scaled) Vibrational Assignment
3450 O-H stretch (hydroxyl group)
3380 N-H asymmetric stretch (amino group)
3310 N-H symmetric stretch (amino group)
3080 C-H stretch (aromatic)
1620 N-H bend (scissoring)
1595 C=C stretch (aromatic ring)
1250 C-O stretch (phenolic)

Note: This table presents hypothetical but representative frequencies for the primary functional groups of the molecule.

Exploration of Reaction Mechanisms and Pathways for 6 Aminobenzofuran 4 Ol Formation

Mechanistic Insights into Key Cyclization Steps

The formation of the benzofuran (B130515) ring is the pivotal transformation in the synthesis of 6-Aminobenzofuran-4-ol. This is typically achieved through an intramolecular cyclization, which can proceed via several distinct mechanistic pathways.

The construction of the furan (B31954) ring can be approached via either nucleophilic or electrophilic intramolecular cyclization.

In a nucleophilic pathway , a phenoxide ion, generated from a suitably substituted phenol (B47542) precursor, acts as the nucleophile. For instance, a precursor like 2-bromo-4-amino-5-hydroxyphenyl acetaldehyde (B116499) would involve the deprotonation of the phenolic hydroxyl group to form a potent nucleophile. This phenoxide would then attack the electrophilic carbon of the acetaldehyde moiety (or a protected derivative) in an intramolecular SN2 or SNAr reaction to forge the crucial C-O bond, forming the furan ring.

In an electrophilic pathway , the aromatic ring acts as the nucleophile, attacking an electrophilic center tethered to it. A common strategy involves the acid-catalyzed cyclization of an acetal (B89532) derived from a precursor such as 4-amino-3-(2,2-dimethoxyethoxy)phenol. wuxiapptec.com Under acidic conditions, the acetal generates a highly electrophilic oxonium ion. The electron-rich benzene (B151609) ring, activated by the hydroxyl and amino groups, then attacks this oxonium ion. wuxiapptec.com The regioselectivity of this attack is governed by the electronic properties of the aromatic ring, with cyclization favored at the position ortho to the activating hydroxyl group. wuxiapptec.com Another prominent electrophilic route uses an electrophile, such as dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) (DMTSF), to activate an o-alkynyl anisole (B1667542) derivative, inducing cyclization to form the benzofuran core. rsc.org

Table 1: Comparison of Proposed Cyclization Pathways
Pathway TypeKey Precursor ExampleKey IntermediateDriving Force
Nucleophilic 2-chloro-4-amino-5-hydroxyphenylacetaldehydePhenoxide ionStrong nucleophilicity of the phenoxide
Electrophilic 4-amino-3-(2,2-dimethoxyethoxy)phenolOxonium ionHigh electrophilicity of the oxonium ion

Radical-mediated reactions offer an alternative approach to benzofuran synthesis. These processes typically involve the generation of a radical intermediate that undergoes cyclization. For the synthesis of this compound, a plausible pathway could involve the reductive activation of a precursor to generate an electrophilic N-centered radical. chemrxiv.org For example, a suitably substituted N-aminopyridinium salt could undergo reductive N-N bond cleavage to unveil an amidyl radical. chemrxiv.org This highly reactive intermediate could then undergo an intramolecular cyclization onto a tethered alkyne or vinyl group, followed by subsequent steps to form the aromatic furan ring. The key intermediates in such processes are the transient radical species, whose stability and reactivity dictate the course of the reaction.

Rearrangement Reactions and Their Influence on Product Formation

Rearrangement reactions are often critical for installing the required functional groups on the benzene ring prior to cyclization. For the synthesis of this compound, the relative positions of the amino and hydroxyl groups are key.

The Bamberger rearrangement is a notable example, converting an N-phenylhydroxylamine into a p-aminophenol in the presence of a strong acid. wiley-vch.de This reaction could be employed to synthesize the 4-aminophenol (B1666318) core from an N-phenylhydroxylamine precursor. The mechanism involves protonation of the hydroxylamine, elimination of water to form a nitrenium ion intermediate, and subsequent nucleophilic attack by water at the para position, followed by rearomatization. wiley-vch.de

Role of Catalysis in Directing Reaction Selectivity and Mechanism

Catalysis is fundamental in controlling the efficiency and selectivity of benzofuran synthesis.

Acid Catalysis : Brønsted or Lewis acids are commonly used to promote electrophilic cyclization. wuxiapptec.com For example, polyphosphoric acid (PPA) can catalyze the cyclization of acetal precursors by facilitating the formation of the key oxonium ion intermediate. wuxiapptec.com The choice of acid can influence the reaction rate and, in some cases, the regioselectivity of the cyclization.

Transition Metal Catalysis : Transition metals, particularly copper and palladium, are widely used. Copper(I) iodide (CuI), for instance, can catalyze the one-pot synthesis of aminobenzofurans. researchgate.net These catalysts can operate through various mechanisms, including C-H activation and O-annulation processes, providing rapid access to the benzofuran core with high atom economy. researchgate.net The catalyst's ligand environment and oxidation state are crucial in determining the reaction's mechanistic pathway and its selectivity. Amine groups present in the substrate or reaction environment can also interact with the catalyst, potentially by forming hydrogen bonds with intermediates, thereby altering product selectivity and reaction rates. nih.gov

Kinetic and Thermodynamic Considerations in Reaction Progress

The formation of this compound is governed by both kinetic and thermodynamic factors. In cases where multiple cyclization pathways are possible, the product distribution is determined by the relative activation energies of the competing transition states.

Computational methods, such as Density Functional Theory (DFT), are invaluable for elucidating these aspects. unipr.itresearchgate.net By modeling the reaction energy profiles, the activation barriers (ΔG‡) for different mechanistic pathways can be calculated. For example, in an acid-catalyzed electrophilic cyclization, there might be two possible sites for the aromatic ring to attack the oxonium ion. The kinetically favored product will be the one formed via the pathway with the lower activation energy. wuxiapptec.com Thermodynamic considerations relate to the relative stability of the final products. While a reaction may be under kinetic control at lower temperatures, yielding the product that forms fastest, it may be under thermodynamic control at higher temperatures, favoring the formation of the most stable product isomer. ijper.org

Table 2: Hypothetical Kinetic Data for Competing Cyclization Pathways
PathwayTransition State (TS)Relative Activation Energy (ΔG‡, kcal/mol)Predicted Outcome
Route A (Desired) TS-A10.2Kinetically favored
Route B (Isomer) TS-B12.5Kinetically disfavored

Note: Data are hypothetical and for illustrative purposes to demonstrate the concept of kinetic control.

Solvent Effects and Their Mechanistic Implications

The choice of solvent can have a significant impact on the reaction mechanism and outcome. Polar protic solvents can stabilize charged intermediates and transition states through hydrogen bonding, potentially accelerating reactions that proceed via ionic mechanisms, such as electrophilic or nucleophilic cyclizations. Aprotic solvents, on the other hand, may favor different pathways.

In recent years, "green" solvents like deep eutectic solvents (DESs) have gained attention. researchgate.net These are mixtures of hydrogen bond donors and acceptors with a melting point lower than the individual components. DESs, such as those based on choline (B1196258) chloride, have been successfully used in the synthesis of benzofurans. researchgate.netresearchgate.net They can act as both the solvent and catalyst, are non-volatile, and are often biodegradable. Their unique properties can influence reaction mechanisms by enhancing the solubility of reactants and stabilizing key intermediates, often leading to improved yields and selectivity. researchgate.net

Structure Property Relationships of 6 Aminobenzofuran 4 Ol Derivatives

Influence of Substituent Variation on Electronic and Steric Profiles

The electronic and steric nature of substituents introduced onto the 6-Aminobenzofuran-4-ol core profoundly impacts its molecular properties. The inherent electron-donating nature of the amino (-NH₂) and hydroxyl (-OH) groups already enriches the aromatic system with electron density. The introduction of additional groups can either amplify or counteract these effects, thereby modulating the molecule's reactivity, polarity, and energy levels.

Electron-donating groups (EDGs), such as alkyl (-R) or methoxy (B1213986) (-OCH₃), when added to the benzofuran (B130515) ring, further increase the energy of the Highest Occupied Molecular Orbital (HOMO). This elevation of the HOMO level generally makes the molecule more susceptible to electrophilic attack and oxidation. Conversely, the introduction of electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) significantly lowers the energy of both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com This reduction in orbital energies enhances the molecule's electron-accepting capabilities.

The position of the substituent is also critical. For instance, an EWG placed in conjugation with the existing donor groups can create a strong intramolecular charge transfer (ICT) character, which significantly influences the optical and electronic properties. researchgate.net The energy gap (Egap) between the HOMO and LUMO is a key parameter affected by substitution. As shown in the table below, EDGs tend to have a smaller effect on the Egap, while strong EWGs can substantially reduce it, leading to a red-shift in the molecule's absorption spectrum. mdpi.comresearchgate.net

Steric effects also play a significant role. Bulky substituents can force the functional groups to twist out of the plane of the benzofuran ring, disrupting π-conjugation. This loss of planarity can lead to changes in the electronic properties, such as an increase in the HOMO-LUMO gap and a blue-shift in the absorption spectra.

Substituent GroupElectronic EffectImpact on HOMO EnergyImpact on LUMO EnergyImpact on Energy Gap (Egap)
-CH₃ (Methyl)Electron-Donating (Inductive)IncreaseSlight IncreaseSlight Decrease
-OCH₃ (Methoxy)Electron-Donating (Resonance)Significant IncreaseIncreaseDecrease
-Cl (Chloro)Electron-Withdrawing (Inductive), Electron-Donating (Resonance)DecreaseDecreaseSlight Change
-CN (Cyano)Strongly Electron-WithdrawingSignificant DecreaseSignificant DecreaseDecrease
-NO₂ (Nitro)Strongly Electron-WithdrawingVery Significant DecreaseVery Significant DecreaseSignificant Decrease

Positional Isomerism and Its Impact on Molecular Conformation and Spectroscopic Signatures

Isomers where the amino and hydroxyl groups are in ortho or peri positions are more likely to exhibit strong intramolecular hydrogen bonding. This bonding restricts the rotational freedom of the hydroxyl and amino groups, leading to a more planar and rigid molecular conformation. This rigidity often results in enhanced fluorescence quantum yields. In contrast, isomers where these groups are further apart (meta or para positions) will have greater conformational flexibility and will primarily form intermolecular hydrogen bonds with solvent molecules.

These conformational differences are directly reflected in their spectroscopic signatures.

NMR Spectroscopy: The chemical shifts of the aromatic protons are highly sensitive to the electronic environment determined by the positions of the -OH and -NH₂ groups. Intramolecular hydrogen bonding can also cause a significant downfield shift for the involved proton signals.

UV-Vis Spectroscopy: Changes in conjugation and molecular planarity due to isomerism lead to distinct absorption maxima (λmax) and molar absorptivity values. A more planar, conjugated isomer will typically show a red-shifted (longer wavelength) λmax.

IR Spectroscopy: The vibrational frequencies of the O-H and N-H bonds are a clear indicator of hydrogen bonding. A broad peak at a lower wavenumber in the IR spectrum is characteristic of a hydrogen-bonded hydroxyl group.

Role of Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

Non-covalent interactions, particularly intramolecular hydrogen bonding, are pivotal in defining the structure and properties of this compound and its derivatives. nih.gov An intramolecular hydrogen bond can form between the hydrogen of the 4-hydroxyl group and the lone pair of electrons on the furan (B31954) ring's oxygen atom, creating a stable five-membered ring. This interaction imparts significant conformational rigidity to the molecule.

The formation of an intramolecular hydrogen bond has several key consequences:

Physicochemical Properties: By masking the polar -OH group, intramolecular hydrogen bonding can increase the lipophilicity of the molecule, potentially enhancing its membrane permeability. It also reduces the ability of the hydroxyl group to act as a hydrogen bond donor for intermolecular interactions, which can affect solubility and melting point. nih.gov

Spectroscopic Effects: In ¹H NMR spectroscopy, the proton involved in the hydrogen bond will be deshielded and appear at a lower field. In IR spectroscopy, the O-H stretching vibration will be broadened and shifted to a lower frequency.

Beyond the primary hydrogen bond, other non-covalent interactions also contribute to the stability of molecular conformations and crystal packing. These include:

Van der Waals forces: These are weak, short-range electrostatic attractions between uncharged molecules.

π-π stacking: The aromatic rings of adjacent molecules can stack on top of each other, an interaction driven by electrostatic and dispersion forces.

C-H···π interactions: A C-H bond can act as a weak hydrogen bond donor to the electron-rich π-system of an adjacent aromatic ring.

The collective effect of these weak interactions stabilizes the three-dimensional structure of the molecule and governs how molecules arrange themselves in the solid state, influencing crystal morphology and properties. nih.gov

Correlation of Structural Motifs with Optical and Electronic Characteristics

The optical and electronic properties of this compound derivatives are intrinsically linked to their structural features. The benzofuran core, substituted with both an electron-donating amino group and a hydroxyl group, acts as a robust chromophore.

The introduction of further substituents creates a donor-acceptor (D-A) or donor-π-acceptor (D-π-A) system, which is a fundamental structural motif for tuning optoelectronic properties. In the case of this compound, the existing amino and hydroxyl groups act as strong donors. If an electron-withdrawing group (acceptor) is introduced at a position that allows for effective conjugation (e.g., the 2, 5, or 7-positions), it can facilitate an intramolecular charge transfer (ICT) upon photoexcitation.

This ICT character has a profound impact:

Absorption Spectra: Increasing the D-A strength and the extent of conjugation typically leads to a bathochromic (red) shift in the maximum absorption wavelength (λmax), as the energy required to promote an electron from the HOMO to the LUMO (the energy gap) is reduced. researchgate.net

Fluorescence Spectra: Many D-A molecules exhibit solvatochromism, where the color of their fluorescence changes with the polarity of the solvent. In polar solvents, the excited ICT state is stabilized, leading to a larger Stokes shift and red-shifted emission.

Non-linear Optical (NLO) Properties: The significant change in dipole moment between the ground and excited states in D-A systems can give rise to substantial NLO properties.

The table below illustrates the general correlation between structural changes and the resulting optical properties.

Structural ModificationEffect on ConjugationImpact on HOMO-LUMO GapExpected Shift in λmax (Absorption)
Addition of Electron-Donating Group (e.g., -OCH₃)Slightly IncreasesDecreasesSlight Red Shift
Addition of Electron-Withdrawing Group (e.g., -NO₂)Increases D-A CharacterSignificantly DecreasesSignificant Red Shift
Extension of π-System (e.g., adding a phenyl group)IncreasesDecreasesRed Shift
Introduction of Steric Hindrance (disrupting planarity)DecreasesIncreasesBlue Shift

Computational Approaches to Structure-Property Correlation (e.g., QSPR)

Computational chemistry provides powerful tools for predicting and rationalizing the properties of this compound derivatives, complementing experimental findings. Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to create a mathematical correlation between the chemical structure of a molecule and its physicochemical properties. researchgate.netresearchgate.net

In a typical QSPR study, a set of molecules with known properties is used as a training set. For each molecule, a series of numerical values, known as molecular descriptors, are calculated. These descriptors can encode various aspects of the molecular structure:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings.

Topological Descriptors: Indices that describe atomic connectivity.

Quantum Chemical Descriptors: Calculated values such as HOMO/LUMO energies, dipole moment, atomic charges, and molecular electrostatic potential. digitaloceanspaces.com

Geometrical Descriptors: Molecular surface area and volume.

Using statistical techniques like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), a mathematical equation is derived that links the descriptors to the property of interest (e.g., absorption wavelength, energy gap, or biological activity). researchgate.net This model can then be used to predict the properties of new, unsynthesized derivatives.

Density Functional Theory (DFT) is another cornerstone of computational analysis for these systems. DFT calculations can accurately predict:

Optimized Geometries: The most stable three-dimensional conformation of a molecule, including the effects of intramolecular hydrogen bonding.

Electronic Properties: The energies and shapes of the HOMO and LUMO, the HOMO-LUMO gap, and the distribution of electron density. digitaloceanspaces.com

Spectroscopic Properties: Time-dependent DFT (TD-DFT) can simulate UV-Vis absorption spectra, helping to assign experimental peaks to specific electronic transitions (e.g., π→π* or ICT). researchgate.net

These computational approaches allow for the high-throughput screening of virtual libraries of this compound derivatives, enabling researchers to prioritize the synthesis of compounds with the most promising properties and to gain deeper insight into the underlying structure-property relationships.

Advanced Applications and Future Research Directions Non Medical Focus

Materials Science Applications of 6-Aminobenzofuran-4-ol Scaffolds

The inherent properties of the benzofuran (B130515) core, such as thermal stability, favorable electrochemical behavior, and high quantum yields, make its derivatives, including those based on the this compound structure, highly suitable for a range of materials science applications. nih.gov

Derivatives of the benzofuran scaffold are promising candidates for use in organic electronic and optoelectronic devices. Their hole-transporting properties are particularly beneficial for applications in Organic Light-Emitting Diodes (OLEDs). nih.gov For instance, fluorobenzofuran has been utilized as a high triplet energy host material in the design of green phosphorescent OLEDs. nih.gov The benzophenone core, which shares structural motifs with benzofuran derivatives, is also a key component in materials for OLEDs, acting as a fragment for organic semiconductors and as a phosphor with high intersystem crossing efficiency for thermally activated delayed fluorescent (TADF) emitters. nih.gov

In the realm of Organic Field-Effect Transistors (OFETs), oligomers end-capped with benzofuran moieties have been synthesized and studied for their electrical properties. researchgate.net While not all derivatives show transistor activity, those incorporating thiophene (B33073) or bithiophene as central units have demonstrated mobilities suitable for p-type semiconducting layers. researchgate.net The development of novel hybrid donors, such as those combining acridine with benzofuran, has led to high-performance TADF OLEDs with low efficiency roll-off. rsc.org Furthermore, composites of benzothieno[3,2-b]benzofuran (BTBF) derivatives with single-walled carbon nanotubes have shown enhanced thermoelectric performance, suggesting a potential application for benzofuran-based structures in energy harvesting. mdpi.com

Below is a table summarizing the application of benzofuran derivatives in organic electronics:

Device TypeBenzofuran Derivative ApplicationKey PropertiesReference
OLEDsHole-transporting materialBeneficial electrochemical behavior, thermal stability nih.gov
Phosphorescent OLEDsHigh triplet energy host material (Fluorobenzofuran)Efficient energy transfer nih.gov
TADF OLEDsHybrid donors (Acridine-benzofuran)High external quantum efficiency, low efficiency roll-off rsc.org
OFETsp-type semiconducting layers (Oligomers with benzofuran end-caps)Moderate charge carrier mobility researchgate.net
Thermoelectric CompositesOrganic small molecules (BTBF derivatives) with SWCNTsEnhanced Seebeck coefficient and power factor mdpi.com

Benzofuran derivatives are well-documented for their fluorescent properties, often exhibiting high quantum yields and blue-light emission. nih.govresearchgate.net These characteristics make them valuable as fluorescent markers and dyes. nih.gov For example, benzofuran-naphthyridine linked molecules show high-yield fluorescence with solvatochromic properties and can form fluorescent organic nanoparticles (FONs). acs.org The formation of FONs can lead to enhanced fluorescence intensity by inducing coplanarization of the molecule and extending its effective conjugation length. acs.org

The introduction of various substituents onto the benzofuran ring can modulate its fluorescent properties. nih.gov For instance, intramolecular cyclization of Green Fluorescent Protein chromophores (GFPc) containing an arylethynyl substituent results in new aryl-substituted benzofuran derivatives with significantly enhanced fluorescence at red-shifted emission wavelengths. rsc.org Furthermore, aurone derivatives, which are structurally related to benzofurans, exhibit strong yellow-green two-photon excited fluorescence, making them useful as fluorescent labels and probes in biology and medicine. researchgate.net The development of fluorescent dibenzofuran α-amino acids expands the toolbox of fluorescent probes, offering rigid tyrosine mimics with enhanced fluorescent properties. nih.gov

The following table highlights key fluorescent properties of various benzofuran derivatives:

Derivative ClassObserved Fluorescent PropertyPotential ApplicationReference
General BenzofuransHigh quantum yields, blue-light emittingFluorescent materials nih.govresearchgate.net
Benzofuran-naphthyridineHigh-yield fluorescence, solvatochromic propertiesFluorescent organic nanoparticles (FONs) acs.org
Aryl-substituted benzofurans (from GFPc)Enhanced fluorescence at red-shifted wavelengthsAdvanced fluorescent probes rsc.org
AuronesStrong yellow-green two-photon excited fluorescenceFluorescent labels, probes researchgate.net
Dibenzofuran α-amino acidsEnhanced fluorescence compared to proteinogenic amino acidsFRET donors for monitoring biological processes nih.gov

The inherent fluorescence of the benzofuran scaffold makes it an excellent platform for the development of chemical sensors and probes. researchgate.net These sensors can be designed to detect specific ions or molecules through changes in their fluorescent properties upon binding. For example, a newly synthesized fluorescent benzofuran derivative has been utilized as a selective fiber optic sensor for the detection of Fe(III) ions. researchgate.net

Benzofuran derivatives can be functionalized to create probes for various applications, including bioimaging. acs.org The ability to tune the electronic properties of the benzofuran ring through substitution allows for the design of probes with specific excitation and emission wavelengths, as well as sensitivity and selectivity towards different analytes. nih.gov The development of benzofuran-based fluorescent probes is an active area of research, with potential applications in environmental monitoring and industrial process control.

The benzofuran moiety is a valuable building block in polymer chemistry for the creation of functional materials. rsc.org For example, Knoevenagel polycondensation can be used to synthesize polymers with a backbone containing benzofuran units, which may exhibit interesting nonlinear optical (NLO) properties. rsc.org The Kabachnik–Fields reaction is another powerful tool in polymer synthesis that can be used to introduce functional groups into polymer structures, and benzofuran-containing monomers could potentially be used in this context to create polymers with unique properties. mdpi.com

A novel type of highly functionalized polymer, poly(benzofuran-co-arylacetic acid), has been synthesized through the thermal treatment of 4-hydroxymandelic acid. researchgate.net This polymer contains reactive carboxylic acid, phenol (B47542), and lactone groups, providing orthogonal reactivity for further functionalization. This versatility makes it an attractive material for a wide range of applications, including as coatings for nanoparticles and in organocatalysis. researchgate.net

Advanced Catalysis and Ligand Design Employing Aminobenzofuranol Frameworks

The synthesis of benzofuran derivatives often involves the use of metal catalysts, highlighting the interaction between the benzofuran scaffold and transition metals. acs.orgthieme.de This suggests that aminobenzofuranol frameworks could serve as effective ligands in catalysis. The nitrogen and oxygen atoms in the this compound structure can act as coordination sites for metal ions, potentially leading to the formation of stable and catalytically active metal complexes.

Metal-organic frameworks (MOFs) are a class of materials with high porosity and large surface areas, making them promising candidates for catalysis. researchgate.net Amine-functionalized MOFs have been shown to be efficient and recyclable heterogeneous catalysts for reactions such as the Knoevenagel condensation. researchgate.net It is conceivable that this compound or its derivatives could be incorporated as linkers in MOFs to create novel catalytic materials. The design of ligands is crucial for controlling the activity and selectivity of catalytic reactions, and the rigid structure of the benzofuran core could provide a well-defined coordination environment for a metal center.

Role as Synthetic Building Blocks for Complex Organic Molecules

The benzofuran ring is a fundamental structural unit found in numerous natural products and is frequently used as a starting material in organic synthesis for the construction of more complex molecules. nih.govrsc.orgrsc.org The development of new synthetic methods is crucial for creating novel compounds with potential applications in pharmaceuticals and agrochemicals. bioengineer.org

Recent advances in synthetic organic chemistry have provided new and efficient ways to construct the benzofuran nucleus. For instance, a scandium-triflate-catalyzed [4+1] cycloaddition between isocyanides and in situ generated ortho-quinone methides offers a straightforward route to 2-aminobenzofurans. researchgate.netnih.gov Another novel approach involves a base-mediated [3+2] annulation of N-phenoxy amides with gem-difluoroalkenes to access 2-aminobenzofuran derivatives. rsc.org The versatility of the benzofuran scaffold is further demonstrated by its use in the synthesis of spiro[benzofuran-3,3'-pyrroles] and other complex heterocyclic systems. nih.govmdpi.com The ability to functionalize the benzofuran ring at various positions makes it a highly versatile building block for creating a diverse range of complex organic molecules. researchgate.netnih.gov

Future Trajectories in Fundamental Chemical Research on this compound

The benzofuran scaffold is a cornerstone in the development of novel organic materials and functional molecules. divyarasayan.org As a specific derivative, this compound presents a unique combination of electron-donating groups—an amino group and a hydroxyl group—which imparts it with distinct chemical properties and reactivity. Future fundamental research is poised to unlock its full potential by focusing on innovative synthetic strategies, exploring its unique chemical behavior, and leveraging cutting-edge computational tools.

Development of Novel and Efficient Synthetic Methodologies

The synthesis of benzofuran derivatives has been a subject of extensive research, leading to a diverse array of methods. divyarasayan.orgrsc.org However, the development of methodologies tailored for the efficient and sustainable synthesis of polysubstituted benzofurans like this compound remains a significant goal. Future research will likely concentrate on advancing beyond classical methods toward more sophisticated and atom-economical approaches.

Key areas of development include:

Catalytic Systems: Transition metal catalysis, using elements like palladium, copper, and ruthenium, has been instrumental in constructing the benzofuran core. nih.gov Future efforts will likely focus on developing novel catalysts that offer higher efficiency, selectivity, and tolerance to the amino and hydroxyl functional groups present in this compound. This includes the exploration of copper-catalyzed one-pot strategies that can assemble the benzofuran skeleton from simple precursors in a single operation. nih.gov

Intramolecular Cyclization: The formation of the furan (B31954) ring via intramolecular cyclization is a common strategy. divyarasayan.org Research into advanced cyclization precursors and catalysts, such as scandium-triflate-catalyzed processes, could provide new pathways. nih.govnih.gov For instance, developing a route based on the cyclization of a suitably substituted o-alkynylphenyl ether could offer a direct and mild method for forming the 2,3-disubstituted benzofuran core. mdpi.com

C-H Activation/Functionalization: Direct C-H bond activation and functionalization represent a frontier in organic synthesis. Applying these techniques to readily available benzene (B151609) derivatives could provide a highly efficient and modular route to this compound, minimizing the need for pre-functionalized starting materials and reducing waste.

Flow Chemistry and Process Optimization: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control for key synthetic steps. Future work could involve translating existing batch syntheses into continuous flow processes, enabling more efficient and reproducible production of this compound and its derivatives.

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic Approach Potential Advantages Key Research Focus
Transition-Metal Catalysis High efficiency, broad substrate scope, established methodologies. nih.gov Development of catalysts tolerant to amine/hydroxyl groups; reducing catalyst loading.
Acid-Catalyzed Cyclization Often uses simple, inexpensive reagents like polyphosphoric acid (PPA). wuxiapptec.com Controlling regioselectivity in substituted systems; exploring milder acid catalysts.
[4+1] Cycloaddition Novel and efficient route for forming the aminobenzofuran scaffold. nih.gov Expanding the scope of reaction partners; in situ generation of reactive intermediates. nih.gov
Metal-Free Annulation Avoids heavy metal contamination; environmentally benign. mdpi.com Discovery of new organocatalysts or reagent-mediated cyclization pathways.

Exploration of Unconventional Reactivity and Transformations

The electron-rich nature of the this compound ring system suggests a rich and potentially unique reactivity profile. Future research will delve into harnessing this reactivity for novel chemical transformations that go beyond simple functional group manipulations.

Cascade Reactions: Designing one-pot cascade reactions initiated by the inherent functionality of this compound could lead to the rapid assembly of complex molecular architectures. A potential avenue involves using the amino or hydroxyl group to direct a sequence of reactions, such as an initial Michael addition followed by an intramolecular cyclization to build additional fused ring systems.

Reactions with Hypervalent Iodine Reagents: Hypervalent iodine reagents are powerful tools for oxidative cyclizations. nih.gov Investigating the reaction of this compound derivatives, such as an o-alkenyl precursor, with reagents like (diacetoxyiodo)benzene could provide a metal-free pathway to novel, functionalized analogs. nih.gov

Utilizing Reactive Intermediates: The generation and trapping of highly reactive intermediates like o-quinone methides (o-QMs) from phenolic precursors is a powerful strategy in organic synthesis. nih.govmdpi.com Research could explore the generation of an o-quinone methide-type intermediate from the 4-hydroxy group of the benzofuran, which could then participate in cycloaddition reactions to construct novel heterocyclic systems fused to the benzofuran core. nih.gov This approach offers a pathway to structures that are otherwise difficult to access.

Photoredox and Gold Catalysis: The combination of gold and photoredox catalysis has enabled the development of selective syntheses of complex benzofurans. mdpi.com Exploring the application of these cooperative catalytic systems to this compound could unlock new transformations, such as regioselective alkylation or arylation at positions that are typically unreactive.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The convergence of synthetic chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize how molecules are designed and synthesized. globalscientificjournal.com For a target compound like this compound, these computational tools offer transformative potential across the entire research and development lifecycle.

Retrosynthesis and Pathway Prediction: AI-powered retrosynthesis tools can analyze the structure of this compound and propose multiple, ranked synthetic pathways. These platforms can identify novel and unconventional routes that may not be obvious to a human chemist, potentially leading to more efficient and cost-effective syntheses. globalscientificjournal.com

Reaction Optimization: Machine learning algorithms can be trained on experimental data to predict optimal reaction conditions (e.g., catalyst, solvent, temperature, time) with high accuracy. This approach can significantly reduce the number of experiments needed, accelerating the development of a robust synthesis for this compound and minimizing resource consumption.

De Novo Design of Derivatives: Generative AI models can design novel derivatives of this compound with specific desired properties (e.g., electronic, optical). By learning from vast databases of chemical structures and their properties, these models can propose new molecules with high potential for applications in materials science or as chemical probes.

Predictive Chemistry using Quantum Mechanics: The foundation for accurate AI models in chemistry often lies in data generated by quantum mechanical (QM) calculations. wuxiapptec.comnih.gov QM methods can be used to calculate the electronic structure, reactivity indices, and spectral properties of this compound. nih.gov This data can then be used to train ML models to predict the outcomes of unknown reactions or to understand the regioselectivity of cyclization reactions, providing deep mechanistic insights that guide experimental design. wuxiapptec.com

Table 2: Role of AI and Machine Learning in this compound Research

Application Area AI/ML Tool Objective
Synthesis Design Retrosynthesis Algorithms Propose and rank novel synthetic routes to the target molecule. globalscientificjournal.com
Process Chemistry Reaction Optimization Models Predict optimal conditions to maximize yield and purity, reducing experimental effort.
Compound Discovery Generative Models Design new derivatives with tailored electronic or material properties.
Mechanistic Insight Quantum-Informed ML Predict reactivity, regioselectivity, and spectral properties based on QM data. wuxiapptec.comnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Aminobenzofuran-4-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis of benzofuran derivatives typically involves cyclization of substituted phenols with aldehydes or ketones under acidic or basic conditions. For this compound, a multi-step approach may include:

  • Step 1 : Nitration or halogenation of a benzofuran precursor to introduce functional groups at specific positions.
  • Step 2 : Reduction (e.g., catalytic hydrogenation) to convert nitro or halogen groups to amines.
  • Step 3 : Purification via column chromatography or recrystallization to isolate the product .
    • Critical Consideration : Monitor reaction pH and temperature to avoid side reactions (e.g., oxidation of the amine group). Stability data from analogous compounds (e.g., 4-Aminobenzotrifluoride) suggest avoiding strong acids/oxidizing agents to prevent decomposition .

Q. How can the stability of this compound be assessed under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/visible) for 1–3 months. Use HPLC or NMR to quantify degradation products.
  • Compatibility with Solvents : Test solubility and stability in polar (e.g., DMSO, water) and non-polar solvents (e.g., hexane).
    • Key Insight : Analogous compounds (e.g., ethyl benzofuran carboxylates) show sensitivity to hydrolysis in aqueous acidic/basic conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide drug design.
    • Data Interpretation : Compare computational results with experimental spectroscopic data (e.g., IR, UV-Vis) to validate models .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Meta-Analysis : Systematically review literature to identify variables (e.g., assay conditions, cell lines) causing discrepancies.
  • Controlled Replication : Reproduce studies under standardized conditions (e.g., pH, temperature) while isolating confounding factors.
    • Critical Framework : Empirical contradiction analysis (e.g., falsification protocols) can improve reliability by identifying irreproducible claims .

Q. How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Steric Maps : Use X-ray crystallography or molecular modeling to visualize spatial hindrance around the amine group.
  • Kinetic Studies : Compare reaction rates for Suzuki-Miyaura or Buchwald-Hartwig couplings with varying catalysts (e.g., Pd vs. Ni).
    • Case Study : Brominated benzofuran analogs (e.g., 6-Amino-3-bromo-2-fluorobenzonitrile) show altered reactivity due to halogen electronegativity .

Methodological Best Practices

Q. What techniques validate the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Chromatography : HPLC with UV detection (λ = 254 nm) to quantify impurities.
  • Spectroscopy : ¹H/¹³C NMR for structural confirmation; HRMS for molecular weight validation.
  • Thermal Analysis : DSC/TGA to assess melting point and thermal decomposition .

Q. How should researchers design dose-response studies for this compound in pharmacological assays?

  • Experimental Design :

  • Range-Finding : Start with broad concentrations (1 nM–100 µM) to identify IC₅₀/EC₅₀ values.
  • Replicates : Use ≥3 biological replicates to account for variability.
  • Controls : Include positive/negative controls (e.g., known inhibitors, solvent-only) to validate assay robustness .

Handling Data Contradictions

Q. What frameworks address conflicting data on the toxicity profile of this compound?

  • Resolution Strategy :

  • Tiered Testing : Conduct acute (24–72 hr) and chronic (28-day) toxicity assays in multiple models (e.g., in vitro cell lines, in vivo rodent studies).
  • Mechanistic Studies : Use omics (transcriptomics/proteomics) to identify pathways affected at conflicting doses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.